molecular formula C15H22IN B13958183 1-Benzyl-3-(3-iodopropyl)piperidine

1-Benzyl-3-(3-iodopropyl)piperidine

Cat. No.: B13958183
M. Wt: 343.25 g/mol
InChI Key: GMXGRAUDOUOFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and iodopropyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

Comparison with Similar Compounds

1-Benzyl-3-(3-iodopropyl)piperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and biological activity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H22IN

Molecular Weight

343.25 g/mol

IUPAC Name

1-benzyl-3-(3-iodopropyl)piperidine

InChI

InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2

InChI Key

GMXGRAUDOUOFLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.